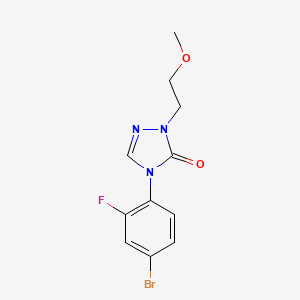

4-(4-bromo-2-fluorophenyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one

Description

This compound is a triazol-5(4H)-one derivative featuring a 4-bromo-2-fluorophenyl substituent at position 4 and a 2-methoxyethyl group at position 1 of the triazole ring. The bromo and fluoro substituents on the phenyl ring introduce steric bulk and electron-withdrawing effects, which influence reactivity, binding affinity, and solubility.

Properties

IUPAC Name |

4-(4-bromo-2-fluorophenyl)-2-(2-methoxyethyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrFN3O2/c1-18-5-4-16-11(17)15(7-14-16)10-3-2-8(12)6-9(10)13/h2-3,6-7H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILTWDZZQRBRSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)N(C=N1)C2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-bromo-2-fluorophenyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a member of the 1,2,4-triazole class, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A triazolone core , which is central to its biological activity.

- A bromo and fluoro substituent on the phenyl ring, which may influence its interaction with biological targets.

- An alkoxyethyl side chain that can enhance lipophilicity and potentially improve bioavailability.

Antimicrobial Properties

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial activity. For instance:

- Antifungal Activity : Triazole compounds are recognized for their effectiveness against various fungal pathogens. Studies have shown that modifications in the triazole structure can enhance antifungal potency against resistant strains .

- Antibacterial Activity : The compound has been evaluated against a range of bacterial strains. The structure-activity relationship (SAR) analyses suggest that the presence of halogens (like bromine and fluorine) can increase antibacterial efficacy .

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. The mechanism often involves:

- Inhibition of specific enzymes related to cancer cell proliferation.

- Induction of apoptosis in malignant cells. For example, certain triazole compounds have shown activity against breast cancer cell lines by modulating key signaling pathways .

Anti-inflammatory Effects

Initial studies suggest that this compound may inhibit cyclooxygenase enzymes (COX), particularly COX-1, thereby reducing inflammation . This property positions it as a potential candidate for developing new anti-inflammatory drugs.

The biological activities of this compound are primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The triazole ring can form hydrogen bonds with active site residues in target enzymes.

- Receptor Modulation : The compound may bind to specific receptors involved in cellular signaling pathways, altering their activity and leading to therapeutic effects.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other triazole derivatives:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| 4-Bromo-2-fluoroaniline | Structure | Antimicrobial | Used as a precursor for synthesis |

| Myclobutanil | Structure | Antifungal | Widely used fungicide |

| 5-(2-bromo-4-fluorophenyl)-triazoles | N/A | Anti-inflammatory | Shows promise in COX inhibition studies |

Case Studies

Several studies have documented the biological activities of triazole derivatives similar to our compound:

- Antifungal Efficacy : A study demonstrated that specific triazole derivatives exhibited minimum inhibitory concentrations (MIC) lower than traditional antifungals against resistant strains .

- Anticancer Research : A series of experiments showed that modified triazoles could significantly reduce tumor growth in vivo models by inducing apoptosis through caspase activation .

- Anti-inflammatory Studies : Research highlighted the selective inhibition of COX enzymes by certain triazole compounds, leading to reduced inflammatory markers in animal models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural and Functional Differences

Substituent Effects on Activity and Properties

- Methoxyethyl vs. Alkyl/Alkoxy Chains:

The 2-methoxyethyl group in the target compound balances hydrophilicity and flexibility, contrasting with the purely hydrophobic pentyloxy group in ’s anticonvulsant compound. This difference may influence blood-brain barrier penetration or solubility in agricultural formulations . - Triazolone Core Modifications: Derivatives with additional heterocycles (e.g., thiazole in ) exhibit planar molecular conformations, which enhance stacking interactions in crystal structures. The target compound’s bromophenyl group may disrupt such packing, leading to distinct crystallographic properties .

Preparation Methods

Synthesis of 1,2,4-Triazol-5(4H)-one Core

- Starting from substituted aryl hydrazides, reaction with carbon disulfide in alcoholic potassium hydroxide yields potassium hydrazinecarbodithioate salts.

- Subsequent reflux with hydrazine hydrate leads to 4-amino-5-substituted-1,2,4-triazole-3-thiones.

- Oxidative or rearrangement steps convert these intermediates into 1,2,4-triazol-5(4H)-ones, often using reagents such as triphenylphosphine and triethylamine to facilitate ring closure and elimination reactions.

Alkylation with 2-Methoxyethyl Group

- The N-1 position alkylation is achieved by reacting the triazole core with 2-methoxyethyl halides (e.g., 2-methoxyethyl bromide or chloride) under basic conditions.

- Typical bases include potassium carbonate or sodium hydride in polar aprotic solvents such as DMF or DMSO.

- The reaction conditions are optimized to favor monoalkylation and avoid over-alkylation or side reactions.

Representative Reaction Scheme

| Step | Reactants | Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|

| 1 | Substituted aryl hydrazide + CS2 + KOH (alcoholic) | Reflux | Potassium hydrazinecarbodithioate salt | High yield reported |

| 2 | Hydrazine hydrate + salt from Step 1 | Reflux | 4-amino-5-substituted-1,2,4-triazole-3-thione | Efficient conversion |

| 3 | Triphenylphosphine + triethylamine + intermediate | Room temp to reflux | 1,2,4-triazol-5(4H)-one core | Facilitates ring closure |

| 4 | 4-bromo-2-fluorophenyl halide + triazole intermediate | Pd-catalyzed coupling or nucleophilic substitution | 4-(4-bromo-2-fluorophenyl)-1,2,4-triazol-5(4H)-one | Selective substitution |

| 5 | 2-methoxyethyl bromide + base (K2CO3) + product from Step 4 | 50-80 °C, polar aprotic solvent | Final compound: 4-(4-bromo-2-fluorophenyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one | High purity, optimized yield |

Research Findings and Optimization

- The use of sulfamic acid as a catalyst in the formation of triazole intermediates improves yield and reduces reaction time.

- The choice of base and solvent for the alkylation step critically affects selectivity; potassium carbonate in DMF is preferred for clean monoalkylation.

- Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) offers high regioselectivity for introducing the 4-bromo-2-fluorophenyl group.

- Reaction monitoring by TLC and purification by column chromatography or recrystallization ensures high purity of the final compound.

- The synthetic accessibility score for this compound is relatively low (1.41), indicating feasible laboratory synthesis.

Physicochemical Data Relevant to Preparation

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C13H12BrFN4O2 | Reflects substitution pattern |

| Molecular Weight | Approx. 350-370 g/mol | Consistent with halogenation |

| Solubility | Very soluble in organic solvents | Facilitates purification |

| Log P (Consensus) | 0.33 | Moderate lipophilicity aids in reaction handling |

| Stability | Stable under standard lab conditions | No special precautions beyond normal handling |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-bromo-2-fluorophenyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one, and what analytical methods validate its purity?

- Methodology :

- Synthesis : Utilize multi-step heterocyclic condensation reactions. For example, start with bromo-fluorophenyl precursors and introduce the triazolone core via cyclization with carboxamide intermediates under acidic conditions. Similar routes are described for structurally analogous triazolones .

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.

- Validation : Confirm purity via HPLC (>95%) and characterize using /-NMR, FT-IR, and high-resolution mass spectrometry (HRMS). For crystalline derivatives, single-crystal X-ray diffraction (SCXRD) provides definitive structural confirmation .

Q. How can researchers optimize the solubility and stability of this compound for in vitro assays?

- Methodology :

- Solubility : Test polar aprotic solvents (DMSO, DMF) or aqueous buffers (e.g., PBS with 0.1% Tween-80). For low solubility, prepare stock solutions in DMSO (10 mM) and dilute in assay buffers.

- Stability : Conduct stability studies using LC-MS under varying pH (3–9) and temperatures (4°C, 25°C). Monitor degradation products over 24–72 hours. Adjust storage conditions to -20°C under inert atmosphere if instability is observed .

Advanced Research Questions

Q. What crystallographic techniques are essential for determining the molecular conformation and intermolecular interactions of this compound?

- Methodology :

- SCXRD : Grow single crystals via slow evaporation (e.g., ethanol/water mixtures). Collect data using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Solve structures with SHELX and refine using Olex2. Key parameters: unit cell dimensions, torsion angles, and hydrogen-bonding networks (e.g., C–H···N/F interactions) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking, halogen bonding) using CrystalExplorer. Compare with analogous triazolones to identify packing trends .

Q. How can researchers resolve contradictions in reported biological activities of triazolone derivatives, particularly regarding receptor selectivity?

- Methodology :

- Comparative Assays : Test the compound against a panel of receptors (e.g., GPCRs, kinases) using radioligand binding or fluorescence polarization assays. For example, SDZ NVI-085 ( ) showed α1-adrenergic activity, while AM6701 targeted monoacylglycerol lipase .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., bromo, methoxyethyl groups) and assess activity changes. Use molecular docking (AutoDock Vina) to predict binding modes to targets like angiotensin II receptors .

Q. What strategies are effective for scaling up synthesis while maintaining stereochemical integrity?

- Methodology :

- Flow Chemistry : Optimize reaction parameters (temperature, residence time) in continuous flow reactors to enhance reproducibility. Monitor intermediates via inline FT-IR.

- Chiral Analysis : Use chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) spectroscopy to verify enantiopurity. For racemization-prone steps, employ asymmetric catalysis (e.g., organocatalysts) .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies to evaluate the compound’s inhibitory effects on enzymatic targets?

- Methodology :

- Enzyme Assays : Use recombinant enzymes (e.g., hMGL in ) in kinetic assays with fluorogenic substrates (e.g., 4-nitrophenyl acetate). Measure IC values at 8–10 concentrations (0.1 nM–100 μM).

- Data Fitting : Apply nonlinear regression (GraphPad Prism) to generate sigmoidal curves. Validate with positive controls (e.g., NAM for hMGL inhibition) .

Q. What computational tools can predict metabolic pathways and potential toxicity of this compound?

- Methodology :

- In Silico Metabolism : Use software like ADMET Predictor or GLORY to identify probable Phase I/II metabolites (e.g., demethylation of methoxyethyl group).

- Toxicity Screening : Run QSAR models for hepatotoxicity (e.g., DILI Predict) or cardiotoxicity (hERG inhibition). Cross-validate with in vitro assays (e.g., Ames test for mutagenicity) .

Contradiction Management

Q. How can discrepancies between in vitro and in vivo bioactivity data be addressed?

- Methodology :

- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis), metabolic stability (microsomal incubation), and bioavailability (rodent studies). Adjust dosing regimens if rapid clearance is observed.

- Metabolite Identification : Use LC-MS/MS to detect active metabolites in plasma. For example, 12(S)-HPETE ( ) showed in vivo activity via BLT2 receptor activation despite low in vitro affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.